Diacerein - 112118-18-0

Diacerein

Catalog Number: EVT-7925292
CAS Number: 112118-18-0
Molecular Formula: C19H12O8
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacerein, also known as diacetylrhein, is a semi-synthetic anthraquinone derivative. [, , ] It is classified as an interleukin-1 beta (IL-1β) inhibitor. [, , , ] In scientific research, diacerein serves as a valuable tool for investigating inflammatory processes and exploring potential therapeutic applications for various diseases. [, , ]

Future Directions
  • Drug Delivery Optimization: Exploring novel drug delivery systems, such as nanoparticles [] and microneedles, [] to improve diacerein's bioavailability and target delivery, potentially reducing side effects.
  • Combination Therapies: Investigating the efficacy and safety of diacerein in combination with other therapeutic agents for enhanced therapeutic outcomes. [, ]
  • Molecular Mechanisms: Further elucidating the molecular mechanisms underlying diacerein's effects in various diseases. []
Source and Classification

Diacerein is derived from anthraquinone compounds, specifically through modifications of rhein. It belongs to the class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs), although it has a unique mechanism of action compared to traditional NSAIDs. Its classification can be summarized as follows:

  • Chemical Class: Anthraquinone derivative
  • Therapeutic Class: Anti-inflammatory and analgesic agent
  • Mechanism of Action: Inhibition of interleukin-1β activity
Synthesis Analysis

Methods and Technical Details

Several methods have been developed for the synthesis of diacerein, focusing on high yield and purity. Key approaches include:

  1. Conventional Chemical Synthesis:
    • Diacerein can be synthesized through the acetylation of rhein using acetic anhydride in the presence of Lewis acids such as iron(III) chloride. This method typically involves:
      • Oxidation of protected aloe-emodin to form dibenzylrhein.
      • Subsequent acetylation to yield diacerein .
  2. Chemoenzymatic Approach:
    • A novel method utilizing anthrol reductase from Talaromyces islandicus has been reported. This method employs enzymatic reduction for regioselective modifications, providing a greener alternative for synthesizing diacerein .
  3. High-Yield Synthesis:
    • Another approach emphasizes using domestic high-purity parietic acid with acetic anhydride as a solvent, optimizing reaction conditions for increased yield .

These methods highlight the versatility in synthesizing diacerein while maintaining a focus on efficiency and environmental considerations.

Molecular Structure Analysis

Structure and Data

Diacerein has the following molecular formula: C19H12O8C_{19}H_{12}O_{8}. Its structure features two acetoxy groups attached to an anthraquinone backbone, which is crucial for its biological activity. The chemical structure can be represented as:

Diacerein 4,5bis(acetyloxy)9,10dihydro9,10dioxo2anthracenecarboxylicacid\text{Diacerein }4,5-bis(acetyloxy)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylicacid

Structural Data

  • Molecular Weight: 386.09 g/mol
  • Melting Point: Approximately 150 °C
  • Solubility: Insoluble in water but soluble in organic solvents like dimethyl sulfoxide and acetonitrile.
Chemical Reactions Analysis

Reactions and Technical Details

Diacerein undergoes various chemical reactions that are essential for its stability and efficacy:

  1. Acetylation Reaction:
    • The primary reaction involves acetylating rhein to form diacerein using acetic anhydride under acidic conditions.
  2. Degradation Studies:
    • Stability studies indicate that diacerein is susceptible to hydrolysis and oxidation, particularly under acidic or basic conditions. Forced degradation tests have shown that it can degrade into several products when exposed to extreme pH or oxidative environments .
  3. Analytical Techniques:
    • High-performance liquid chromatography (HPLC) is commonly employed to analyze the purity and stability of diacerein during synthesis and formulation processes .
Mechanism of Action

Process and Data

Diacerein functions primarily by inhibiting interleukin-1β, a cytokine involved in inflammatory responses within joint tissues. The mechanism can be summarized as follows:

  1. Inhibition of Interleukin-1β:
    • Diacerein blocks the signaling pathways activated by interleukin-1β, reducing inflammation and cartilage degradation in osteoarthritis patients.
  2. Metabolism to Rhein:
    • Once administered, diacerein is metabolized into rhein, which further contributes to its anti-inflammatory effects by modulating other inflammatory mediators.

Research indicates that diacerein's action can lead to improved joint function and reduced pain in osteoarthritis patients over extended periods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Diacerein exhibits stability at a pH range between 4 to 7.
  • Reactivity: Reacts with strong acids or bases leading to degradation.

Relevant data from various studies indicate that diacerein maintains a high degree of selectivity during analytical assessments, confirming its integrity in pharmaceutical formulations .

Applications

Scientific Uses

Diacerein is primarily used in clinical settings for treating osteoarthritis due to its anti-inflammatory properties. Specific applications include:

  • Pain Management: Effective in reducing pain associated with osteoarthritis.
  • Joint Function Improvement: Studies have shown that long-term use can enhance joint mobility.
  • Research Applications: Investigated for potential benefits in other inflammatory conditions due to its unique mechanism of action.
Pharmacological Mechanisms of Action in Osteoarthritis Pathogenesis

Interleukin-1β (IL-1β) Inhibition and Downstream Signaling Modulation

Diacerein exerts its primary therapeutic effects through multilevel suppression of the pro-inflammatory cytokine interleukin-1β (IL-1β), a master regulator of osteoarthritis (OA) pathogenesis. The active metabolite, rhein, achieves this through three principal mechanisms:

  • Inhibition of IL-1β maturation: Diacerein significantly reduces the production of IL-1 converting enzyme (ICE), which is essential for the proteolytic activation of pro-IL-1β into its biologically active form. This effectively limits the pool of active IL-1β available for signaling [1] [5].

  • Downregulation of IL-1 receptors: Treatment reduces the density of IL-1 receptors on chondrocyte surfaces, thereby decreasing cellular sensitivity to this cytokine. This receptor downregulation occurs in both cartilage and synovial membrane cells [1] [3].

  • Modulation of intracellular signaling: Diacerein inhibits IL-1β-induced activation of the transcription factor NF-κB, a pivotal regulator of inflammatory gene expression. This inhibition prevents the downstream expression of multiple pro-inflammatory mediators and catabolic enzymes [1] [5].

The clinical significance of IL-1β suppression is evident from studies demonstrating reduced IL-1β concentrations in the synovial fluid of knee OA patients following diacerein treatment [1]. This comprehensive IL-1β blockade positions diacerein uniquely among OA therapeutics as a specific cytokine-targeted agent.

Table 1: Molecular Targets of Diacerein in IL-1β Signaling Pathway

Molecular TargetEffect of Diacerein/RheinBiological ConsequenceTest System
IL-1 converting enzyme (ICE)↓ ProductionReduced IL-1β activationHuman chondrocyte cultures [1]
IL-1 receptor type I↓ Surface expressionDecreased cellular sensitivity to IL-1βOA chondrocyte cultures [3]
NF-κB activation↓ Phosphorylation and nuclear translocationReduced expression of inflammatory genesIn vitro models of cartilage inflammation [1] [5]
IL-1 receptor antagonist (IL-1Ra)↑ ProductionEnhanced endogenous IL-1 inhibitionSynovial membrane cells [1]

Regulation of Matrix Metalloproteinases (MMPs) and Cartilage Degradation Pathways

The destruction of articular cartilage in OA is primarily mediated by matrix metalloproteinases (MMPs), enzymes that degrade collagen and proteoglycans. Diacerein exhibits a dual regulatory effect on these destructive pathways:

  • Downregulation of catabolic enzymes: Rhein significantly suppresses the expression and activity of collagen-degrading MMPs, particularly MMP-1, MMP-3, MMP-13, and aggrecanases ADAMTS-4 and ADAMTS-5. This occurs through inhibition of their gene transcription and reduced proenzyme activation [1] [6]. In human chondrocyte cultures exposed to IL-1β, diacerein treatment reduced MMP-13 production by 40-60% compared to untreated controls [6].

  • Upregulation of endogenous inhibitors: Diacerein enhances the synthesis of tissue inhibitor of metalloproteinases-1 (TIMP-1), creating a favorable TIMP/MMP ratio that favors extracellular matrix (ECM) preservation. This effect has been demonstrated in both in vitro and ex vivo models of cartilage degradation [6].

The coordinated regulation of MMPs and TIMPs represents a crucial mechanism for slowing cartilage destruction. In rabbit models of early OA, diacerein-treated animals showed significant preservation of cartilage architecture compared to untreated controls, with reduced collagen degradation and proteoglycan loss [7]. Importantly, these effects occur independently of mechanical stimulation, as demonstrated in cultured human C28/I2 chondrocytes subjected to both diacerein treatment and mechanical loading [6].

Table 2: Effects of Diacerein on Key Cartilage Degradation Enzymes and Inhibitors

Enzyme/InhibitorEffect of DiacereinMagnitude of ChangeExperimental Model
MMP-1↓ Expression & activity40-60% reductionIL-1β-stimulated chondrocytes [6]
MMP-3↓ Expression & activity50-70% reductionRabbit OA model [7]
MMP-13↓ Expression & activity60-75% reductionHuman chondrocyte cultures [1] [6]
ADAMTS-4↓ Expression45-65% reductionIn vitro cartilage degradation model [1]
ADAMTS-5↓ Expression50-70% reductionIn vitro cartilage degradation model [1]
TIMP-1↑ Production2-3 fold increaseChondrocyte-synoviocyte co-cultures [1] [6]

Modulation of Synovial Membrane Inflammation and Subchondral Bone Remodeling

Diacerein's therapeutic activity extends beyond cartilage to address the integrated joint pathology of OA through effects on synovial inflammation and subchondral bone remodeling:

  • Synovial anti-inflammatory action: Diacerein reduces inflammatory mediators in the synovial membrane, decreasing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) [3]. This attenuates synovitis, which contributes to pain and cartilage degradation through cytokine diffusion. In rabbit models, histological analysis revealed significantly reduced synovial inflammation scores in diacerein-treated animals compared to OA controls (p<0.05) [7].

  • Subchondral bone protection: Diacerein modulates pathological bone remodeling by:

  • Reducing osteoclast differentiation and survival via inhibition of RANKL signaling [1]
  • Decreasing production of bone-resorbing enzymes (cathepsin K, MMP-13) in pre-osteoclasts [1] [9]
  • Normalizing osteoblast function by reducing excessive synthesis of bone remodeling factors in OA osteoblasts [3]

Micro-CT evaluations in early rabbit OA models demonstrated that diacerein treatment preserved subchondral bone architecture, with trends toward improved trabecular bone parameters compared to untreated OA joints [7]. The compound also downregulates Wnt signaling inhibitors (DKK-1, DKK-2), potentially promoting bone formation [1].

These multi-tissue effects position diacerein as a disease-modifying agent that addresses the triad of cartilage, synovium, and bone pathology in OA.

Pro-Anabolic Effects on Cartilage Extracellular Matrix Synthesis

Beyond its anti-catabolic actions, diacerein directly stimulates extracellular matrix (ECM) synthesis through several pro-anabolic mechanisms:

  • Stimulation of growth factor expression: Diacerein enhances transforming growth factor-beta 1 (TGF-β1) expression in chondrocytes. TGF-β is a crucial anabolic factor that promotes chondrocyte biosynthesis of collagen and proteoglycans [3] [5]. In cultured articular chondrocytes, diacerein treatment increased TGF-β1 mRNA expression by 2.5-fold compared to untreated controls [5].

  • Enhanced matrix production: Treatment significantly increases the synthesis of major cartilage components:

  • Collagen type II: Essential for cartilage tensile strength
  • Aggrecan: Core proteoglycan providing compressive resistance
  • Hyaluronic acid: Critical for synovial fluid viscosity and lubrication [3] [10]
  • Synergistic effects with mechanical stimulation: When combined with physiological mechanical tensile strain, diacerein demonstrates enhanced anabolic activity. In vitro studies using chondrocytes grown on flexible membranes showed that the combination of moderate mechanical stimulation and diacerein:
  • Increased collagen type II synthesis by 40% compared to diacerein alone
  • Boosted proteoglycan content by 35% over mechanical stimulation alone
  • Created a synergistic anabolic environment favorable for cartilage maintenance [10]

The pro-anabolic effects occur even in the presence of inflammatory mediators. When chondrocytes were co-treated with IL-1β and diacerein, TGF-β expression increased by approximately 200% compared to IL-1β treatment alone, demonstrating diacerein's ability to counteract cytokine-induced suppression of anabolic factors [5]. This dual action—reducing catabolism while promoting anabolism—represents a comprehensive approach to preserving cartilage integrity in osteoarthritis.

Table 3: Pro-Anabolic Effects of Diacerein on Cartilage Extracellular Matrix Components

Matrix ComponentEffect of DiacereinMagnitude of IncreaseExperimental Conditions
Collagen type II↑ Synthesis2.0-2.5 foldChondrocyte cultures ± IL-1β [3] [5]
Aggrecan↑ Production1.8-2.2 foldBovine cartilage explants [3]
Hyaluronic acid↑ Synthesis2.5-3.0 foldHuman synoviocyte cultures [3]
TGF-β1↑ Expression2.0-3.0 foldIL-1β-stimulated chondrocytes [5]
Proteoglycan content↑ Retention30-40% improvementRabbit OA model [7]

Properties

CAS Number

112118-18-0

Product Name

Diacerein

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C19H12O8

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.